molecular formula C8H6Cl2O2 B13635798 3-Chloro-2-methylphenyl chloroformate

3-Chloro-2-methylphenyl chloroformate

Cat. No.: B13635798
M. Wt: 205.03 g/mol
InChI Key: QFJFXBMFUZQESR-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a 3-chloro-2-methylphenyl moiety. Chloroformates are widely used in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylphenyl chloroformate typically involves the reaction of 3-chloro-2-methylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:

3-Chloro-2-methylphenol+Phosgene3-Chloro-2-methylphenyl chloroformate+HCl\text{3-Chloro-2-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-2-methylphenol+Phosgene→3-Chloro-2-methylphenyl chloroformate+HCl

The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene and the chloroformate product. The use of a base helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: Reaction with water to form 3-chloro-2-methylphenol and carbon dioxide.

    Reduction: Reaction with reducing agents to form the corresponding alcohol.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates under mild conditions.

    Alcohols: React to form carbonates in the presence of a base.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    3-Chloro-2-methylphenol: Formed from hydrolysis.

Scientific Research Applications

3-Chloro-2-methylphenyl chloroformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylphenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives such as carbamates and carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methylphenyl chloroformate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of derivatives formed, making it distinct from other chloroformates.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(3-chloro-2-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O2/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3

InChI Key

QFJFXBMFUZQESR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(=O)Cl

Origin of Product

United States

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